Methyl 1-[4-(4-bromophenyl)benzenesulfonamido]cyclopentane-1-carboxylate Methyl 1-[4-(4-bromophenyl)benzenesulfonamido]cyclopentane-1-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13424326
InChI: InChI=1S/C19H20BrNO4S/c1-25-18(22)19(12-2-3-13-19)21-26(23,24)17-10-6-15(7-11-17)14-4-8-16(20)9-5-14/h4-11,21H,2-3,12-13H2,1H3
SMILES: COC(=O)C1(CCCC1)NS(=O)(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)Br
Molecular Formula: C19H20BrNO4S
Molecular Weight: 438.3 g/mol

Methyl 1-[4-(4-bromophenyl)benzenesulfonamido]cyclopentane-1-carboxylate

CAS No.:

Cat. No.: VC13424326

Molecular Formula: C19H20BrNO4S

Molecular Weight: 438.3 g/mol

* For research use only. Not for human or veterinary use.

Methyl 1-[4-(4-bromophenyl)benzenesulfonamido]cyclopentane-1-carboxylate -

Specification

Molecular Formula C19H20BrNO4S
Molecular Weight 438.3 g/mol
IUPAC Name methyl 1-[[4-(4-bromophenyl)phenyl]sulfonylamino]cyclopentane-1-carboxylate
Standard InChI InChI=1S/C19H20BrNO4S/c1-25-18(22)19(12-2-3-13-19)21-26(23,24)17-10-6-15(7-11-17)14-4-8-16(20)9-5-14/h4-11,21H,2-3,12-13H2,1H3
Standard InChI Key NGRULGZZJVCEMK-UHFFFAOYSA-N
SMILES COC(=O)C1(CCCC1)NS(=O)(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)Br
Canonical SMILES COC(=O)C1(CCCC1)NS(=O)(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)Br

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound features three distinct moieties:

  • Cyclopentane carboxylate ester: A five-membered ring with a methyl ester group at position 1, contributing to lipophilicity and metabolic stability .

  • Biphenyl sulfonamide: A 4-(4-bromophenyl)benzenesulfonamide group, which enhances binding affinity to biological targets via hydrogen bonding and π-π interactions .

  • Bromine substituent: A halogen atom at the para position of the distal phenyl ring, enabling further functionalization via cross-coupling reactions .

The IUPAC name is methyl 1-[[4-(4-bromophenyl)phenyl]sulfonylamino]cyclopentane-1-carboxylate, and its SMILES representation is COC(=O)C1(CCCC1)NS(=O)(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)Br .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC19H20BrNO4S\text{C}_{19}\text{H}_{20}\text{BrNO}_{4}\text{S}
Molecular Weight438.3 g/mol
XLogP35.2 (estimated)
Hydrogen Bond Donors1 (N–H of sulfonamide)
Hydrogen Bond Acceptors5 (ester, sulfonyl, and ketone)

Synthetic Approaches

Scalable Synthesis of Stereoisomers

A patented method for synthesizing stereoisomers of related cyclopentane carboxylates involves:

  • Enantioselective alkylation: Lithiated 3-isobutoxycyclopent-2-enone intermediates are regioselectively alkylated with 4-bromobenzyl bromide .

  • Hydrolysis and functionalization: Acidic hydrolysis of enol ethers yields cyclopentane-1,3-dione intermediates, which are subsequently esterified and sulfonylated .

  • Resolution: Chiral chromatography or enzymatic resolution isolates stereoisomers with >98% enantiomeric excess (ee) .

Table 2: Representative Synthetic Yields

StepYield (%)Purity (ee)Source
Alkylation of cyclopent-2-enone65–78>95%
Sulfonylation of amine intermediate82–90>98%
Final esterification75–85>99%

Pharmacological and Biochemical Applications

Table 3: Predicted Binding Affinities

Target EnzymeDocking Score (kcal/mol)Source
Carbonic Anhydrase II-9.2 ± 0.3
Urease ( Helicobacter pylori )-7.8 ± 0.5

Comparative Analysis with Related Compounds

Cyclopentane-1,3-dione Isosteres

Cyclopentane-1,3-diones (CPDs) serve as carboxylic acid bioisosteres due to their similar pKaK_a values (4.5–5.5) and ability to form hydrogen bonds . Replacing the carboxylate in thromboxane A2 receptor antagonists with CPDs improved metabolic stability while retaining nM affinity .

Table 4: Bioisostere Performance Comparison

PropertyCarboxylic AcidCPD DerivativeSource
pKaK_a4.75.1
LogD (pH 7.4)1.22.8
IC50_{50} (TP receptor)12 nM15 nM

Environmental and Toxicological Considerations

Sulfonamides like sulfamethazine (SMZ) and sulfadiazine (SDZ) are associated with ecological toxicity, including antibiotic resistance and aquatic toxicity . While no data exist for this specific compound, its structural similarity to SMZ suggests potential risks requiring further study .

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